3-(5-bromo-2-methoxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
Description
3-(5-Bromo-2-methoxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is a synthetic amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc)-protected α-amino group and a substituted phenyl ring at the β-position. The phenyl group is functionalized with a bromine atom at the 5-position and a methoxy group at the 2-position, conferring unique electronic and steric properties. This compound is primarily utilized as a building block in peptide synthesis and drug discovery, where the Fmoc group serves as a temporary protective group for the amino functionality during solid-phase peptide synthesis (SPPS).
Properties
IUPAC Name |
3-(5-bromo-2-methoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22BrNO5/c1-31-23-11-10-16(26)12-15(23)13-22(24(28)29)27-25(30)32-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-12,21-22H,13-14H2,1H3,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIKXJDEJNMZBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Bromination of 2-Methoxy-L-Phenylalanine
This method modifies commercially available 2-methoxy-L-phenylalanine via electrophilic aromatic substitution. The methoxy group directs bromination to the para position, yielding 5-bromo-2-methoxy-L-phenylalanine.
Procedure :
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Dissolve 2-methoxy-L-phenylalanine in acetic acid.
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Add bromine (1.1 eq) dropwise at 0°C.
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Stir for 12 hours at room temperature.
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Quench with sodium thiosulfate, extract with ethyl acetate, and purify via recrystallization.
Biocatalytic Synthesis
Engineered enzymes (e.g., phenylalanine ammonia-lyase variants) enable regioselective bromination and methoxylation of phenylalanine precursors under mild conditions. This method avoids harsh reagents and improves stereochemical purity.
Key Advantages :
Fmoc Protection of the Amino Group
The amino group of 5-bromo-2-methoxy-L-phenylalanine is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). This step is critical for SPPS compatibility.
Standard Fmoc Protection Protocol
Reagents :
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5-Bromo-2-methoxy-L-phenylalanine
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Fmoc-Cl (1.2 eq)
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Sodium carbonate (2.0 eq) or triethylamine (3.0 eq)
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Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)
Procedure :
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Dissolve 5-bromo-2-methoxy-L-phenylalanine in DCM/DMF.
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Add base (Na₂CO₃ or Et₃N) and cool to 0°C.
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Add Fmoc-Cl dropwise and stir for 4–6 hours.
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Quench with water, extract with DCM, and purify via silica gel chromatography.
Industrial-Scale Optimization
Automated peptide synthesizers enhance efficiency by integrating Fmoc protection with subsequent coupling steps. Key modifications include:
Purification and Characterization
Chromatographic Purification
Crude product is purified using reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (+0.1% TFA). Purity >95% is achievable.
Analytical Data
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¹H NMR (DMSO-d₆): δ 7.89 (d, J=7.5 Hz, 2H, Fmoc), 7.68 (d, J=7.2 Hz, 2H, Fmoc), 7.42–7.30 (m, 4H, Fmoc and aromatic), 4.35–4.20 (m, 3H, CH₂ and α-H), 3.80 (s, 3H, OCH₃).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Electrophilic Bromination | 70 | 95 | Moderate | High |
| Biocatalytic Synthesis | 85 | 99 | High | Moderate |
| Industrial Fmoc Protection | 90 | 98 | High | High |
Key Findings :
-
Biocatalytic methods offer superior enantiopurity but require specialized enzymes.
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Industrial protocols prioritize throughput and integration with SPPS.
Challenges and Mitigation Strategies
Racemization During Fmoc Protection
Byproduct Formation
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Cause : Over-bromination or methoxy group displacement.
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Solution : Strict stoichiometric control and regioselective conditions.
Scientific Research Applications
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(5-bromo-2-methoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules and peptides. The Fmoc group allows for selective deprotection and subsequent reactions.
Biology: Utilized in the study of enzyme-substrate interactions and protein synthesis.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(5-bromo-2-methoxyphenyl)propanoic acid involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. The compound can be selectively deprotected under mild conditions, allowing for the sequential addition of amino acids to form peptide chains. The bromine and methoxy groups can participate in various chemical reactions, enabling the synthesis of diverse derivatives.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (e.g., Br, Cl, CF₃) : Enhance stability against enzymatic degradation and modulate electronic properties for target binding.
- Electron-Donating Groups (e.g., OCH₃) : Improve solubility in polar solvents but may reduce metabolic stability.
- Heterocyclic Systems (e.g., indole) : Introduce π-π stacking interactions in biological targets, as seen in fluorescent probes.
Backbone Modifications
Variations in the amino acid backbone include:
- β-Substituted vs. α-Substituted: The target compound’s β-phenyl substitution contrasts with α-substituted analogs like (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((allyloxy)carbonyl)amino)propanoic acid (CAS 178924-05-5), which features dual protective groups (Fmoc and Alloc) for orthogonal synthesis strategies.
- Disulfide Bridges: 3-((2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)disulfaneyl)propanoic acid () incorporates a disulfide bond for redox-responsive drug delivery.
Physicochemical Properties
Biological Activity
The compound 3-(5-bromo-2-methoxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid , also known as Fmoc-5-bromo-2-methoxy-L-phenylalanine , is a derivative of phenylalanine that has garnered attention due to its potential biological activities. This article explores its chemical properties, synthesis, and biological effects, particularly in the context of cancer research and other therapeutic applications.
- Molecular Formula : C25H22BrNO5
- Molecular Weight : 496.35 g/mol
- CAS Number : 220497-51-8
The compound includes a bromine atom, a methoxy group, and a fluorenylmethoxycarbonyl (Fmoc) protective group, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the coupling of Fmoc-protected amino acids with various aromatic substrates. The presence of the bromine atom and methoxy group enhances its reactivity and selectivity in biological systems.
Anticancer Activity
Research indicates that compounds similar to 3-(5-bromo-2-methoxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells. The IC50 values observed were comparable to established chemotherapeutics, indicating strong potential for use in cancer treatment.
- Mechanism of Action : The proposed mechanism involves the inhibition of specific signaling pathways associated with cell proliferation and survival, leading to increased rates of apoptosis.
Antimicrobial Activity
The compound has also shown promise in antimicrobial assays, with particular efficacy against certain fungal strains compared to bacterial pathogens. This suggests a dual role in both anticancer and antimicrobial applications.
Case Studies
- Study on MCF-7 Cells : A detailed study evaluated the cytotoxic effects of the compound on MCF-7 cells, revealing that it significantly inhibited cell growth and induced apoptosis through mitochondrial pathways.
- Combination Therapy : Research combining this compound with traditional chemotherapeutics indicated enhanced efficacy and reduced side effects, suggesting its potential as an adjunct therapy in cancer treatment.
- Animal Models : In vivo studies using transgenic mice models for breast cancer have shown that treatment with this compound resulted in reduced tumor size and improved survival rates compared to control groups.
Q & A
Basic: What is the role of the Fmoc group in this compound during peptide synthesis?
Answer:
The fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protective moiety for the amino group during solid-phase peptide synthesis (SPPS). It prevents unwanted side reactions (e.g., premature coupling or oxidation) and is selectively removed under mild basic conditions (e.g., 20% piperidine in DMF) while leaving other protective groups (e.g., tert-butyl) intact. This orthogonal protection strategy enables sequential peptide chain elongation .
Advanced: How can researchers optimize coupling efficiency of this brominated Fmoc-amino acid in automated SPPS?
Answer:
Coupling efficiency depends on:
- Solvent choice : Dichloromethane (DCM) or dimethylformamide (DMF) enhances solubility and reaction kinetics .
- Activation reagents : Use HOBt/DIC or Oxyma Pure/COMU to minimize racemization and improve yields .
- Reaction time : Extend coupling cycles (2–3 repetitions) for sterically hindered residues. Monitor via Kaiser test or FT-IR spectroscopy to confirm completion .
Basic: What safety precautions are critical when handling this compound?
Answer:
The compound is classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Key precautions:
- Use PPE (gloves, lab coat, goggles) and work in a fume hood.
- Avoid contact with strong acids/bases to prevent decomposition into toxic fumes (e.g., HBr, CO₂) .
- Store under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
Advanced: How to resolve discrepancies between computational predictions and experimental bioactivity data for derivatives of this compound?
Answer:
Discrepancies may arise from:
- Solvent effects in simulations : Include explicit solvent models (e.g., water, DMSO) to improve docking accuracy .
- Conformational flexibility : Use molecular dynamics (MD) to account for rotameric states of the methoxyphenyl and Fmoc groups .
- Experimental validation : Perform dose-response assays (e.g., IC₅₀) and compare with binding affinity predictions from surface plasmon resonance (SPR) .
Basic: Which analytical methods are recommended for assessing purity and structural integrity?
Answer:
- HPLC : Use C18 reverse-phase columns with UV detection (254 nm) to quantify purity (>95%) and identify byproducts .
- NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ confirms regiochemistry (e.g., bromine position) and Fmoc deprotection .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ for C₂₆H₂₃BrN₂O₅: expected 547.08 Da) .
Advanced: How does the bromine substituent influence this compound’s reactivity in cross-coupling reactions?
Answer:
The 5-bromo substituent enables Suzuki-Miyaura or Buchwald-Hartwig reactions for late-stage functionalization. Key considerations:
- Catalyst selection : Pd(PPh₃)₄ for aryl boronic acids; Xantphos/Pd₂(dba)₃ for aminations .
- Solvent/base system : Use toluene/Et₃N or dioxane/K₃PO₄ at 80–100°C .
- Steric effects : The adjacent methoxy group may slow kinetics; optimize equivalents of coupling partners (1.2–1.5x) .
Basic: Why is this compound stored under inert atmosphere?
Answer:
The Fmoc group and methoxyphenyl moiety are susceptible to oxidation and hydrolysis. Storage under N₂/Ar at low temperatures (2–8°C) prevents:
- Fmoc cleavage : Hydrolysis in humid environments .
- Debromination : Radical-mediated degradation in light .
Advanced: What strategies mitigate racemization during Fmoc deprotection of this chiral amino acid?
Answer:
Racemization at the α-carbon is minimized by:
- Deprotection conditions : Use 20% piperidine in DMF for ≤10 min to avoid prolonged base exposure .
- Temperature control : Perform reactions at 0–4°C to slow base-catalyzed epimerization .
- Additives : Include 0.1 M HOBt to stabilize the amino intermediate .
Basic: What are the ecological disposal considerations for this compound?
Answer:
No ecotoxicological data are available, but brominated aromatics may pose bioaccumulation risks. Follow institutional guidelines for:
- Chemical neutralization : Treat with activated charcoal or sodium bicarbonate before disposal .
- Waste segregation : Label as halogenated organic waste .
Advanced: How to design analogues of this compound for enhanced protease inhibition?
Answer:
Structure-activity relationship (SAR) strategies include:
- Substituent variation : Replace 5-bromo with electron-withdrawing groups (e.g., -CF₃) to enhance binding to catalytic sites .
- Backbone modification : Introduce β-amino acid or D-amino acid configurations to resist enzymatic cleavage .
- Prodrug design : Mask the carboxylic acid as an ester for improved cell permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
